molecular formula C11H16N2S B1418538 2-Methyl-4-(thiomorpholin-4-yl)aniline CAS No. 37065-86-4

2-Methyl-4-(thiomorpholin-4-yl)aniline

Cat. No.: B1418538
CAS No.: 37065-86-4
M. Wt: 208.33 g/mol
InChI Key: XEJNWQFAOCDDTQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiomorpholin-4-yl)aniline is an organic compound with the molecular formula C11H16N2S It is characterized by the presence of a thiomorpholine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(thiomorpholin-4-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with thiomorpholine under specific conditions. The nitro group is reduced to an amine, and the thiomorpholine ring is introduced through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, Pd/C

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

Scientific Research Applications

2-Methyl-4-(thiomorpholin-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methyl-4-(morpholin-4-yl)aniline
  • 2-Methyl-4-(piperidin-4-yl)aniline
  • 2-Methyl-4-(pyrrolidin-4-yl)aniline

Comparison: Compared to its analogs, 2-Methyl-4-(thiomorpholin-4-yl)aniline is unique due to the presence of the sulfur atom in the thiomorpholine ring. This sulfur atom can impart different chemical and biological properties, such as increased reactivity and potential for forming specific interactions with biological targets. The compound’s unique structure makes it a valuable tool in various research applications .

Properties

IUPAC Name

2-methyl-4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNWQFAOCDDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37065-86-4
Record name 2-methyl-4-(thiomorpholin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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